tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate is an organic compound with the molecular formula C11H21NO3. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(4-hydroxycyclohexyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like tosyl chloride or thionyl chloride can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-hydroxycyclohexyl)carbamate
- tert-Butyl (2-hydroxycyclohexyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
Uniqueness
tert-Butyl (2-(4-hydroxycyclohexyl)ethyl)carbamate is unique due to its specific structure, which combines a tert-butyl carbamate group with a 4-hydroxycyclohexyl moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H25NO3 |
---|---|
Molecular Weight |
243.34 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-hydroxycyclohexyl)ethyl]carbamate |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-9-8-10-4-6-11(15)7-5-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) |
InChI Key |
IGEHZOIRBSNSNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCC(CC1)O |
Origin of Product |
United States |
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